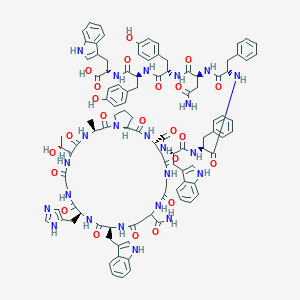
3-Chloro-4-fluorophenyl isothiocyanate
Übersicht
Beschreibung
3-Chloro-4-fluorophenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates, which are known for their applications in various chemical syntheses and potential biological activities. While the specific compound 3-Chloro-4-fluorophenyl isothiocyanate is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of related fluorinated isothiocyanates and thioureas is described in several papers. For instance, 4-([18F]fluoromethyl)-2-chlorophenylisothiocyanate is synthesized through a one-step radiosynthesis, yielding a novel bifunctional 18F-labelling agent with high radiochemical purity . Similarly, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas are prepared by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods suggest that the synthesis of 3-Chloro-4-fluorophenyl isothiocyanate could potentially be achieved through similar routes, involving the reaction of appropriate chloro- and fluoro-substituted benzoyl compounds with isothiocyanate groups.
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential structure of 3-Chloro-4-fluorophenyl isothiocyanate. For example, the crystal packing of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas shows molecules connected by intermolecular hydrogen bonds to form centrosymmetric dimers . The presence of fluorine and chlorine atoms in the compound would likely influence its electronic properties and molecular conformation due to their electronegativity.
Chemical Reactions Analysis
The reactivity of fluorine-containing compounds is highlighted in the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, which demonstrates high regioselectivity in Diels-Alder reactions with various dienophiles . This suggests that 3-Chloro-4-fluorophenyl isothiocyanate may also participate in selective chemical reactions, potentially serving as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated isothiocyanates and related compounds are discussed in several papers. For instance, the mesomorphic and dielectric properties of fluorosubstituted isothiocyanatoterphenyls are influenced by the number and position of fluorine atoms, affecting phase transition temperatures and dielectric anisotropy . Similarly, fluoro-substituted alkyl terphenyl isothiocyanates exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications . These findings suggest that 3-Chloro-4-fluorophenyl isothiocyanate may also possess unique physical properties that could be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
This compound is also available for purchase for research use , but the specific applications are not listed. It’s worth noting that isothiocyanates in general have a wide range of applications in scientific research, including the synthesis of various organic compounds .
Isothiocyanates, in general, are used in the synthesis of various organic compounds . They are often used in the creation of thiourea derivatives , which have applications in various fields of chemistry.
Isothiocyanates, in general, are used in the synthesis of various organic compounds . They are often used in the creation of thiourea derivatives , which have applications in various fields of chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-fluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVRIIKIGKFOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333836 | |
| Record name | 3-Chloro-4-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl isothiocyanate | |
CAS RN |
137724-66-4 | |
| Record name | 3-Chloro-4-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-fluoro-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)



![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)




![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

